molecular formula C12H15N3O3 B14132096 N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide

Katalognummer: B14132096
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: ALVKQWUMRXIZLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a methoxypyridine moiety attached to a piperidine ring, which is further substituted with a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide typically involves the following steps:

    Nucleophilic Substitution: The starting material, 2-methoxypyridine, undergoes nucleophilic substitution with a suitable halogenated piperidine derivative.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-methylpentan-2-yl)pyridin-3-amine
  • N-(tert-butyl)-2-methoxypyridin-3-amine

Uniqueness

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide is unique due to its specific combination of a methoxypyridine moiety and a piperidine carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C12H15N3O3/c1-18-12-9(3-2-6-13-12)15-11(17)8-4-5-10(16)14-7-8/h2-3,6,8H,4-5,7H2,1H3,(H,14,16)(H,15,17)

InChI-Schlüssel

ALVKQWUMRXIZLW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=N1)NC(=O)C2CCC(=O)NC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.